molecular formula C18H15NO4 B11439871 6-methoxy-3-(3-methoxybenzoyl)quinolin-4(1H)-one

6-methoxy-3-(3-methoxybenzoyl)quinolin-4(1H)-one

Cat. No.: B11439871
M. Wt: 309.3 g/mol
InChI Key: QYWSRZCHEKASQS-UHFFFAOYSA-N
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Description

6-methoxy-3-(3-methoxybenzoyl)quinolin-4(1H)-one is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinolin-4(1H)-one core with methoxy and benzoyl substituents, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-3-(3-methoxybenzoyl)quinolin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxyquinoline and 3-methoxybenzoyl chloride.

    Acylation Reaction: The 6-methoxyquinoline undergoes an acylation reaction with 3-methoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine. This reaction forms the intermediate 6-methoxy-3-(3-methoxybenzoyl)quinoline.

    Cyclization: The intermediate is then subjected to cyclization under acidic or basic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-3-(3-methoxybenzoyl)quinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl or carbonyl derivatives.

    Reduction: The quinolin-4(1H)-one core can be reduced to form dihydroquinoline derivatives.

    Substitution: The methoxy and benzoyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential antimicrobial, antiviral, and anticancer activities.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-methoxy-3-(3-methoxybenzoyl)quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may:

    Inhibit Enzymes: Bind to and inhibit the activity of enzymes involved in critical biological processes.

    Modulate Receptors: Interact with cellular receptors to modulate signal transduction pathways.

    Induce Apoptosis: Trigger programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    6-methoxyquinoline: Lacks the benzoyl substituent but shares the quinoline core.

    3-methoxybenzoyl chloride: Contains the benzoyl group but lacks the quinoline core.

    Quinolin-4(1H)-one: The parent compound without methoxy or benzoyl substituents.

Uniqueness

6-methoxy-3-(3-methoxybenzoyl)quinolin-4(1H)-one is unique due to the presence of both methoxy and benzoyl groups, which may enhance its biological activity and chemical reactivity compared to its simpler analogs.

Properties

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

IUPAC Name

6-methoxy-3-(3-methoxybenzoyl)-1H-quinolin-4-one

InChI

InChI=1S/C18H15NO4/c1-22-12-5-3-4-11(8-12)17(20)15-10-19-16-7-6-13(23-2)9-14(16)18(15)21/h3-10H,1-2H3,(H,19,21)

InChI Key

QYWSRZCHEKASQS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C(C2=O)C(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

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